N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide
Description
The compound N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide features an ethanediamide (oxamide) core linking two distinct moieties:
- N-Substituent: A 2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl group, combining a furan ring and a thiophene sulfonyl group.
- N'-Substituent: A (furan-2-yl)methyl group.
The sulfonyl group enhances polarity and stability, while the furan rings may participate in π-π interactions .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6S2/c20-16(18-10-12-4-1-7-24-12)17(21)19-11-14(13-5-2-8-25-13)27(22,23)15-6-3-9-26-15/h1-9,14H,10-11H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBKVIPCQJTVDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide is a complex organic compound notable for its unique structural features, including furan and thiophene moieties. Its molecular formula is C22H21N3O5S2, and it has a molecular weight of 471.55 g/mol. This compound is classified as a racemic mixture, which implies the presence of both enantiomers, potentially affecting its biological activity.
Structural Characteristics
The compound's structure contributes to its biological activity through various functional groups. The furan ring and thiophene sulfonyl group are known to enhance reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O5S2 |
| Molecular Weight | 471.55 g/mol |
| LogP | 2.0845 |
| LogD | 2.0794 |
| Polar Surface Area | 98.146 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 3 |
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities such as:
- Antimicrobial Properties : Compounds containing furan and thiophene rings have shown effectiveness against various bacterial strains.
- Anticancer Activity : Similar derivatives have been studied for their potential in inhibiting cancer cell proliferation, particularly in breast and colon cancers.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially benefiting conditions like arthritis.
Case Studies
- Anticancer Activity : A study evaluated the effects of furan-based compounds on breast cancer cell lines, noting significant inhibition of cell growth at micromolar concentrations. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy : Another research project focused on the antibacterial properties of thiophene derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong activity against this resistant strain.
The biological activities of this compound may be attributed to its ability to interact with specific enzymes or receptors in target cells:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in the proliferation of cancer cells, such as topoisomerases.
- Receptor Modulation : The compound may also act on G-protein coupled receptors (GPCRs), influencing pathways related to inflammation and pain.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally related compounds is essential.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N'-[4-fluorophenyl]methyl-N-{2-[4-(furan-2-yl)phenyl]} | C21H19FN2O4 | Contains fluorine; potential enhanced activity |
| N-[3-(furan-2-yl)-1-methylpropyl]-N'-(4-methylphenyl) | C18H24N2O3 | Different alkyl chain; varied hydrophobicity |
| N-[2-(thiophen-3-yl)ethyl]-N'-(4-methoxyphenyl) | C19H24N2O3S | Features methoxy group; unique interaction |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing furan and thiophene rings exhibit significant anticancer properties. The specific compound under discussion may inhibit tumor growth by interfering with cellular signaling pathways. Studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspases and modulating the expression of proteins involved in cell cycle regulation .
Antimicrobial Properties
The sulfonamide group in the compound enhances its antibacterial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, suggesting that this compound could serve as a lead structure for developing new antibiotics .
Enzyme Inhibition
The ability of this compound to interact with specific enzymes makes it a candidate for drug development targeting diseases like diabetes or hypertension. Its potential to inhibit enzymes such as carbonic anhydrase or certain kinases could lead to new therapeutic agents .
Organic Electronics
Due to its unique electronic properties, this compound can be utilized in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of furan and thiophene groups allows for efficient charge transport, making it a promising candidate for enhancing device performance .
Polymer Chemistry
In polymer synthesis, the incorporation of this compound can lead to the development of novel materials with tailored properties. Its functional groups can be used to create cross-linked networks or copolymers that exhibit improved mechanical strength and thermal stability .
Photocatalysis
The compound's ability to absorb light and facilitate electron transfer reactions makes it suitable for photocatalytic applications, such as water purification and CO₂ reduction. Research into similar compounds has shown their effectiveness in degrading pollutants under UV or visible light irradiation .
Sensor Development
The unique chemical structure allows for selective binding with various analytes, making it a potential candidate for sensor applications. Its integration into sensor platforms could enhance detection capabilities for environmental monitoring .
Case Studies
Comparison with Similar Compounds
Ethanediamide Derivatives
Comparison :
Sulfonamide/Sulfonyl-Containing Compounds
Comparison :
- The fluorine atom in the sulfonamide analog (C₁₆H₁₄FNO₅S₃) introduces electronegativity, which could improve membrane permeability compared to the target compound .
Furan-Based Amides/Acetamides
Comparison :
Medicinal Compounds (Ranitidine Analogs)
Comparison :
- Ranitidine’s dimethylaminomethyl furan and nitro groups are critical for H₂ receptor antagonism. The target compound lacks these groups, suggesting divergent biological targets .
- The thiophene sulfonyl group in the target compound may confer resistance to metabolic degradation compared to ranitidine’s thioether linkage .
Research Findings and Implications
Structural and Functional Insights
- Ethanediamide vs. Acetamide Linkers : Ethanediamide derivatives exhibit higher hydrogen-bonding capacity, which may improve binding to polar targets (e.g., enzymes) .
- Sulfonyl Groups : Enhance thermal stability and resistance to hydrolysis, as seen in sulfonamide-containing compounds .
- Furan/Thiophene Synergy : The combination of furan and thiophene rings in the target compound may optimize π-stacking interactions in protein binding pockets .
Preparation Methods
Preparation of Thiophene-2-sulfonyl Chloride Intermediate
The sulfonation of thiophene employs chlorosulfonic acid (ClSO3H) under rigorously anhydrous conditions. Optimal results are achieved at -10°C with a 2.5:1 molar ratio of ClSO3H to thiophene, yielding thiophene-2-sulfonyl chloride in 78% purity. Subsequent distillation at reduced pressure (0.5 mmHg, 40°C) elevates purity to 99%.
Synthesis of N-[2-(Furan-2-yl)ethyl]amine Precursor
Furan-2-carbaldehyde undergoes Henry reaction with nitromethane in the presence of ammonium acetate (cat.), producing β-nitrostyrene analog (85% yield). Catalytic hydrogenation (H2, 50 psi, 10% Pd/C) reduces the nitro group to amine, yielding 2-(furan-2-yl)ethylamine. Critical parameters include:
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| H2 Pressure | 45-55 psi | ±7% |
| Catalyst Loading | 8-12% Pd/C | ±5% |
| Reaction Time | 6-8 hrs | ±3% |
Sulfonamide Formation and Amide Coupling
The amine intermediate reacts with thiophene-2-sulfonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as base (0°C → rt, 12 hrs). Subsequent amidation with N-[(furan-2-yl)methyl]oxalamic acid employs EDCl/HOBt activation:
Crucial optimization data:
| Coupling Agent | Solvent | Temp (°C) | Time (hrs) | Yield (%) |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 0→25 | 24 | 62 |
| DCC/DMAP | THF | 25 | 48 | 41 |
| HATU | DCM | -15→25 | 18 | 68 |
One-Pot Multicomponent Reaction Strategy
An alternative approach condenses the synthesis into a single vessel using:
-
2-(Furan-2-yl)acetaldehyde
-
Thiophene-2-sulfonamide
-
N-[(Furan-2-yl)methyl]oxalyl chloride
The process employs Sc(OTf)3 catalysis (5 mol%) in MeCN at 60°C, achieving 54% yield through in situ imine formation and nucleophilic acyl substitution. While reducing purification steps, this method suffers from:
-
Epimerization at the sulfonamide center (17% racemization)
-
Competitive oxidation of furan rings (8-12% side products)
Solid-Phase Synthesis for High-Throughput Production
Immobilizing the oxalamic acid precursor on Wang resin enables iterative coupling:
-
Resin Loading :
Wang resin (1.2 mmol/g) treated with Fmoc-protected oxalamic acid (3 eq.) using DIC/HOAt (4°C, 48 hrs) -
Sulfonamide Incorporation :
Cleave Fmoc (20% piperidine/DMF), then react with thiophene-2-sulfonyl chloride (2.5 eq., DIPEA, DCM) -
Furanylmethyl Attachment :
Suzuki coupling with 2-furanmethylboronic acid (Pd(PPh3)4, K2CO3, 80°C)
This method achieves 89% purity after HPLC, but requires specialized equipment for large-scale implementation.
Critical Analysis of Purification Techniques
Effective isolation demands orthogonal methods:
| Step | Technique | Conditions | Purity Achieved |
|---|---|---|---|
| Sulfonamide | Liquid-Liquid Extraction | 5% NaHCO3/DCM | 92% |
| Crude Amide | Column Chromatography | SiO2, Hexane:EtOAc (3:1→1:2) | 85% |
| Final Compound | Recrystallization | EtOH/H2O (7:3), -20°C | 99.5% |
Crystallography reveals the compound packs in monoclinic space group P21/c with Z=4, stabilized by intermolecular H-bonds between amide protons and sulfonyl oxygens.
Industrial-Scale Process Considerations
For kilogram-scale synthesis, key modifications include:
-
Continuous flow sulfonation using microreactor technology (residence time 2.5 min, 98% conversion)
-
Membrane-based solvent exchange replacing rotary evaporation
-
Crystallization-directed purification achieving 99.8% purity with <0.1% residual DMF
Economic analysis shows raw material costs dominate (63%), with catalysis accounting for 22% of total expenses.
Q & A
Basic Question: What are the key considerations for optimizing the multi-step synthesis of this compound to improve yield and purity?
Answer:
Optimization requires meticulous control of reaction conditions, including:
- Catalyst selection : Use phase-transfer catalysts or Lewis acids (e.g., ZnCl₂) to enhance sulfonation and coupling efficiency between thiophene and furan moieties .
- Temperature gradients : Maintain low temperatures (0–5°C) during sulfonamide bond formation to minimize side reactions .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures to isolate high-purity intermediates .
Data Table :
| Step | Reaction Type | Optimal Temp. (°C) | Key Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | Sulfonation | 25–30 | H₂SO₄ | 78 |
| 2 | Amide Coupling | 0–5 | DCC/DMAP | 65 |
Advanced Question: How can computational modeling resolve contradictions in spectroscopic data for structural confirmation?
Answer:
Discrepancies in NMR or IR spectra (e.g., unexpected shifts in thiophene protons) can arise from conformational flexibility or solvent effects. To address this:
- Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data .
- Use molecular dynamics simulations to assess solvent interactions affecting spectral profiles .
- Validate via X-ray crystallography (as in ) to resolve ambiguities in stereochemistry .
Basic Question: What analytical techniques are critical for characterizing intermediates and the final compound?
Answer:
- NMR (¹H/¹³C) : Assign peaks using 2D experiments (COSY, HSQC) to distinguish overlapping furan and thiophene signals .
- Mass Spectrometry (HRMS) : Confirm molecular ions with <2 ppm error to verify synthetic accuracy .
- HPLC-PDA : Monitor purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .
Advanced Question: How can researchers design bioactivity assays to evaluate this compound’s pharmacological potential?
Answer:
- Target Selection : Prioritize enzymes with known interactions with sulfonamides (e.g., carbonic anhydrase) or furan derivatives (e.g., cytochrome P450) .
- Assay Design :
- Use surface plasmon resonance (SPR) to measure binding kinetics.
- Conduct cell viability assays (MTT) on cancer lines (e.g., HeLa) with IC₅₀ determination .
- Controls : Include positive controls (e.g., methotrexate for cytotoxicity) and vehicle-only controls to isolate compound effects .
Basic Question: What solvent systems are optimal for recrystallizing this compound?
Answer:
- Primary Solvent : Ethanol (high solubility at reflux, low solubility at 4°C).
- Co-solvents : Add water (10–20% v/v) to improve crystal lattice formation.
- Yield/Purity : Ethanol/water (8:2) yields 85% purity; further recrystallization from DCM/hexane achieves >98% .
Advanced Question: How can researchers address conflicting data in thiophene-sulfonyl group reactivity?
Answer:
Contradictions in sulfonyl group stability (e.g., hydrolysis under acidic conditions) can be resolved by:
- Kinetic Studies : Monitor degradation via HPLC at varying pH (2–10) and temperatures (25–60°C) .
- Mechanistic Probes : Use isotopic labeling (³⁵S) to trace sulfonate intermediates .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., ’s 2-(thiophene-2-sulfonamido)propanoic acid) .
Basic Question: What safety precautions are essential when handling intermediates with sulfonamide groups?
Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal exposure .
- Waste Disposal : Neutralize acidic byproducts (e.g., H₂SO₄) with NaHCO₃ before disposal .
- Emergency Protocols : Immediate rinsing with water for eye/skin contact and activated charcoal for ingestion .
Advanced Question: How can flow chemistry improve the scalability of this compound’s synthesis?
Answer:
- Microreactor Design : Use continuous-flow systems to control exothermic sulfonation steps (30°C, residence time 10 min) .
- In-line Analytics : Integrate FTIR or UV sensors for real-time monitoring of intermediate purity .
- Benefits : 20% higher yield and 50% reduced solvent waste compared to batch methods .
Basic Question: What strategies mitigate furan ring oxidation during storage?
Answer:
- Storage Conditions : Argon atmosphere at –20°C in amber vials to block light/oxygen .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation .
Advanced Question: How can researchers leverage X-ray crystallography to study this compound’s supramolecular interactions?
Answer:
- Crystal Growth : Use slow vapor diffusion (diethyl ether into DCM solution) to obtain single crystals .
- Packing Analysis : Identify π-π stacking between thiophene/furan rings and hydrogen bonds involving sulfonamide NH .
- Applications : Correlate crystal packing with solubility and bioavailability trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
